molecular formula C14H15N3O2 B13958056 (E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate CAS No. 1082208-29-4

(E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate

Cat. No.: B13958056
CAS No.: 1082208-29-4
M. Wt: 257.29 g/mol
InChI Key: KXVXNZAMUKSSNP-MDWZMJQESA-N
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Description

(E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate typically involves the reaction of ethyl 3-phenylacrylate with 1H-1,2,4-triazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring facilitates binding to these targets through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

What sets (E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate apart is its unique combination of the triazole ring with the phenylacrylate moiety, which may confer distinct biological activities and chemical properties .

Properties

CAS No.

1082208-29-4

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

ethyl (E)-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)prop-2-enoate

InChI

InChI=1S/C14H15N3O2/c1-2-19-14(18)13(9-17-11-15-10-16-17)8-12-6-4-3-5-7-12/h3-8,10-11H,2,9H2,1H3/b13-8+

InChI Key

KXVXNZAMUKSSNP-MDWZMJQESA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1)/CN2C=NC=N2

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)CN2C=NC=N2

Origin of Product

United States

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